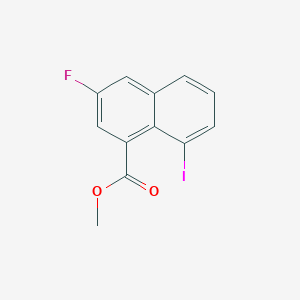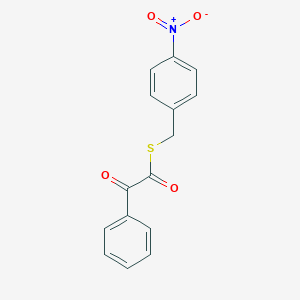
S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a nitrobenzyl group attached to a phenylethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 4-nitrobenzyl bromide with 2-oxo-2-phenylethanethioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thioester moiety can be reduced to a thiol.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, leading to inhibition or modification of their activity. The thioester moiety can also participate in thiol-disulfide exchange reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
- 2-oxo-2-phenylethyl [(4-nitrobenzyl)sulfanyl]acetate
- 4-nitrobenzyloxy derivatives
- Benzofuran derivatives
Comparison: S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate is unique due to the presence of both a nitrobenzyl group and a thioester moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, benzofuran derivatives may exhibit different reactivity due to the presence of a furan ring, while 2-oxo-2-phenylethyl [(4-nitrobenzyl)sulfanyl]acetate may have different solubility and stability properties .
Properties
Molecular Formula |
C15H11NO4S |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
S-[(4-nitrophenyl)methyl] 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C15H11NO4S/c17-14(12-4-2-1-3-5-12)15(18)21-10-11-6-8-13(9-7-11)16(19)20/h1-9H,10H2 |
InChI Key |
YRXTUBVVIKTVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




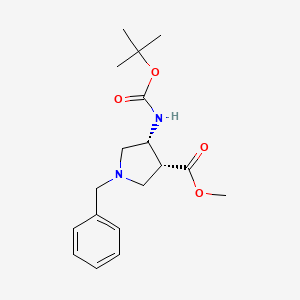
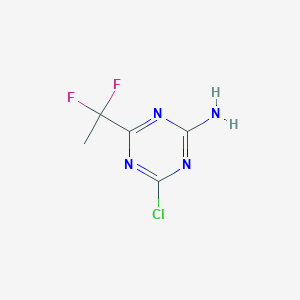
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
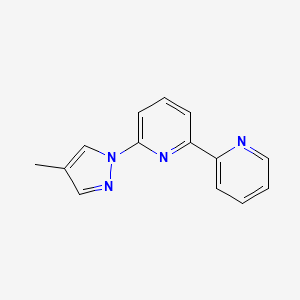
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
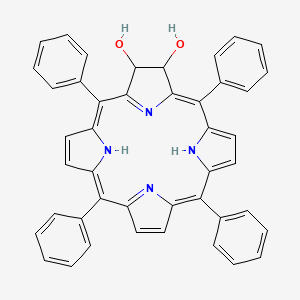
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)


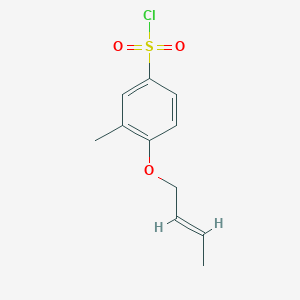
![2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12839800.png)
